molecular formula C20H27F3N2O B5614164 2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5614164
M. Wt: 368.4 g/mol
InChI Key: HOCYCMFBNCUMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including variations with different substituents, demonstrates the flexibility in modifying the core structure for desired biological activities. Techniques such as multi-component reactions (MCRs) have been used for the synthesis of functionalized derivatives, indicating a broad scope for chemical modifications (Li et al., 2014). Divergent synthesis methods allow for the introduction of various substituents at key positions, offering insights into the synthetic accessibility of complex spiro compounds (Yang et al., 2008).

Molecular Structure Analysis Structural studies on 3,9-diazaspiro[5.5]undecane-based compounds have highlighted the importance of the spirocyclic structure for binding affinity and selectivity towards biological targets. These investigations provide a foundation for understanding the molecular basis of the activity of such compounds, including those with trifluorobutyl groups (Bavo et al., 2021).

Chemical Reactions and Properties Chemical modifications, including annulation reactions and aminomethylation, demonstrate the chemical versatility of the diazaspiro[5.5]undecane scaffold. These reactions enable the introduction of diverse functional groups, expanding the chemical space for the development of compounds with novel properties (Macleod et al., 2006).

Physical Properties Analysis The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystallinity, are crucial for their development as potential therapeutic agents. Studies on the crystal structure and thermodynamic properties provide valuable information on the stability and formulation potential of these compounds (Zeng et al., 2021).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are essential for understanding the behavior of diazaspiro[5.5]undecane derivatives in biological systems. Research into the synthesis and reactivity of these compounds reveals their potential as scaffolds for developing new therapeutic agents (Aggarwal & Khurana, 2015).

Safety and Hazards

Like all chemical compounds, “2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one” should be handled with care to avoid potential hazards . Proper safety measures should be taken when handling this compound .

Future Directions

The potential applications of this compound are still being explored. Future research could focus on understanding its mechanism of action and developing methods to synthesize it more efficiently .

properties

IUPAC Name

2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O/c21-20(22,23)8-4-12-24-13-10-19(11-14-24)9-7-18(26)25(16-19)15-17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCYCMFBNCUMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CCCC(F)(F)F)CN(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.